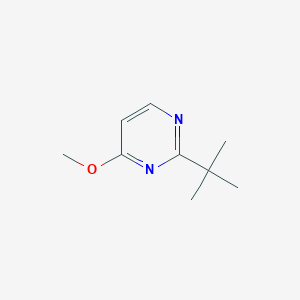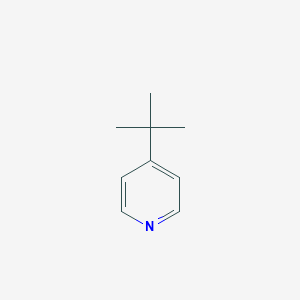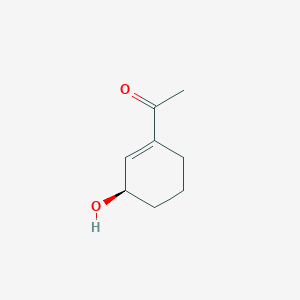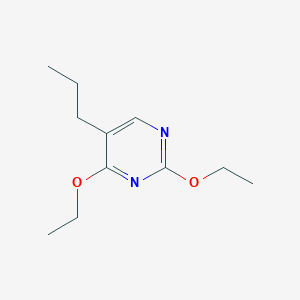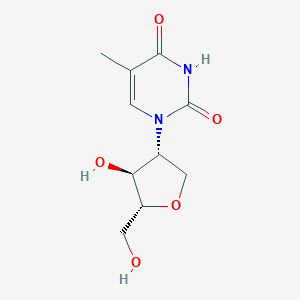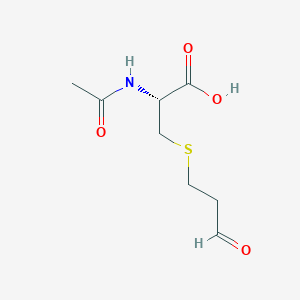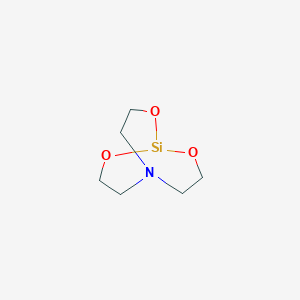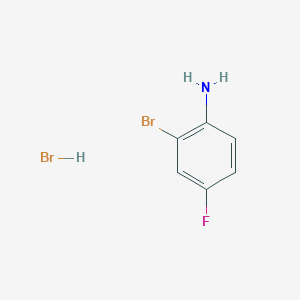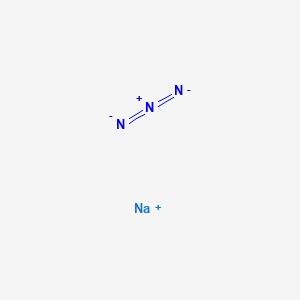
Acétate de perfluoroundécyle 1H,1H,2H,2H,3H,3H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl Acetate (HUFU) is a synthetic organic compound that has been used in a variety of scientific research applications. HUFU is a white, crystalline solid that is soluble in organic solvents. It is often used as a reagent, catalyst, or surfactant in various chemical reactions, and is also used as a surfactant in various biotechnological and biochemical applications. HUFU is a highly fluorinated compound, and its unique structure makes it a useful tool in various scientific research applications.
Applications De Recherche Scientifique
Chromatographie et spectrométrie de masse
Acétate de perfluoroundécyle 1H,1H,2H,2H,3H,3H: est utilisé en chromatographie et en spectrométrie de masse pour sa capacité à fournir une manipulation d'échantillons efficace et efficiente . Sa structure chimique unique lui permet d'agir comme un modificateur de phase stationnaire, améliorant la séparation des mélanges complexes en modifiant les temps de rétention et en améliorant les formes de pic.
Electronique
Dans l'industrie électronique, ce composé est appliqué dans la production de revêtements antireflets en raison de ses excellentes propriétés hydrophobes et oléophobes . Ces revêtements sont essentiels pour améliorer la visibilité et la durabilité des écrans électroniques.
Pharmaceutiques
Les propriétés répulsives du composé contre l'eau, l'huile et la graisse le rendent précieux dans les produits pharmaceutiques, en particulier dans la formulation de médicaments à libération contrôlée . Il aide à créer des barrières qui protègent les ingrédients actifs de la dégradation ou de l'interaction prématurée avec les fluides biologiques.
Science des matériaux
This compound: est essentiel en science des matériaux pour créer des surfaces autonettoyantes. Les queues fluorées fournissent une faible énergie de surface, ce qui rend les matériaux traités avec ce composé résistants à la saleté et faciles à nettoyer .
Sciences de l'environnement
Ce composé est étudié pour son utilisation potentielle dans la remédiation environnementale. Ses fortes liaisons carbone-fluor sont étudiées pour leur stabilité et leur résistance à la dégradation, ce qui pourrait être bénéfique dans les applications environnementales à long terme .
Synthèse chimique
En synthèse chimique, This compound sert de brique de base pour les composés contenant des fluoroalkyles. Sa réactivité est explorée pour la synthèse de divers intermédiaires perfluorés, qui sont précieux dans le développement de nouvelles entités chimiques .
Chimie analytique
Les propriétés uniques du composé sont exploitées en chimie analytique, où il est utilisé pour modifier les propriétés des échantillons ou des réactifs afin d'améliorer la précision et la précision des méthodes analytiques .
Biotechnologie
En biotechnologie, la capacité du composé à résister à la salissure biologique est intéressante. Les surfaces traitées avec ce composé peuvent empêcher l'attachement des biofilms, ce qui est bénéfique pour maintenir des conditions stériles dans les bioréacteurs et autres équipements biotechnologiques .
Analyse Biochimique
Biochemical Properties
1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate plays a significant role in various biochemical reactions due to its unique properties. It interacts with several enzymes, proteins, and other biomolecules. The compound’s hydrophobic nature allows it to interact with lipid membranes and proteins, potentially altering their structure and function. For instance, it can bind to hydrophobic pockets in proteins, affecting their activity and stability. Additionally, 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate can inhibit or activate certain enzymes by binding to their active sites or allosteric sites .
Cellular Effects
The effects of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can disrupt lipid rafts in cell membranes, affecting signal transduction pathways. It may also modulate the expression of genes involved in lipid metabolism and stress responses. Furthermore, 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate can impact cellular metabolism by interacting with metabolic enzymes and altering their activity .
Molecular Mechanism
The molecular mechanism of action of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as proteins and enzymes, through hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation. Over time, the compound’s effects on cellular function may also change, with potential long-term impacts on cell viability and function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at very high doses, including cellular toxicity and organ damage. It is important to determine the threshold doses for both beneficial and adverse effects in animal studies .
Metabolic Pathways
1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism, potentially altering metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall effects on cellular function and health .
Transport and Distribution
The transport and distribution of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with cellular components. The distribution of the compound within tissues can also affect its overall activity and function .
Subcellular Localization
The subcellular localization of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate is an important factor in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in lipid droplets or the endoplasmic reticulum, where it can interact with lipid metabolism enzymes. The localization of the compound can influence its effects on cellular processes and overall function .
Propriétés
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F17O2/c1-5(31)32-4-2-3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQMUBNEBGDJAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F17O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382073 |
Source


|
| Record name | (Perfluorooctyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150225-00-6 |
Source


|
| Record name | (Perfluorooctyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

